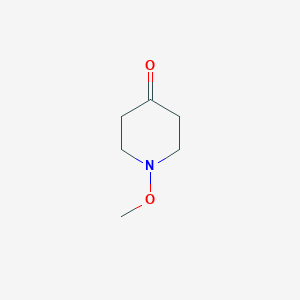

1-Methoxypiperidin-4-one

説明

Structure

3D Structure

特性

IUPAC Name |

1-methoxypiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-7-4-2-6(8)3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMISASZFLPFMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601414 | |

| Record name | 1-Methoxypiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102170-24-1 | |

| Record name | 1-Methoxypiperidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102170-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxypiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxypiperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methoxypiperidin 4 One and Analogues

Established Synthetic Routes for Piperidin-4-one Derivatives

The piperidin-4-one scaffold is a crucial intermediate in the synthesis of numerous pharmaceuticals and natural products. chemrevlett.com Its preparation is well-established, with several reliable methods for constructing the heterocyclic ring.

Conventional Reaction Pathways for Piperidine (B6355638) Ring Formation

The formation of the piperidine ring is the foundational step in synthesizing piperidin-4-one derivatives. Classical methods often rely on condensation reactions that build the ring from acyclic precursors.

Mannich Condensation: This is a widely used method for synthesizing 4-piperidones. chemrevlett.com The reaction typically involves the condensation of a ketone, an aldehyde (such as a substituted aromatic aldehyde), and a primary amine or ammonia. chemrevlett.com For instance, the reaction between an acetone dicarboxylic acid ester, an aromatic aldehyde, and a primary amine yields N-substituted 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates. cdnsciencepub.com

Dieckmann Condensation: This intramolecular Claisen condensation is another key strategy. dtic.mil The synthesis of 1-methyl-4-piperidone, for example, can be achieved through a double Michael reaction between methylamine and ethyl acrylate, followed by a Dieckmann cyclization, saponification, and finally decarboxylation. wikipedia.orggoogle.com

Cyclization of Dihalides: A direct approach involves the ring-closing reaction of a dihalide with a primary amine. For example, 1,5-dichloro-3-pentanone can be cyclized with methylamine to form 1-methyl-4-piperidone. wikipedia.orgguidechem.com

Reduction of Pyridine Derivatives: Catalytic hydrogenation of corresponding pyridine precursors is a common method to obtain the saturated piperidine ring. organic-chemistry.org This approach is effective but can sometimes lead to over-reduction of other functional groups if not controlled carefully.

Introduction of the Methoxy (B1213986) Group at the 1-Position

Introducing a methoxy group at the nitrogen atom of the piperidine ring transforms the secondary or tertiary amine into an N-oxy functional group. This is typically achieved after the formation of the piperidine ring, which has a free N-H group or a removable N-protecting group. While direct N-methoxylation of piperidones is not extensively documented in general literature, the principles follow standard N-alkylation and N-functionalization pathways.

The process would conceptually involve the nucleophilic nitrogen of the piperidin-4-one attacking a methoxy-group donor. More commonly, an N-hydroxy precursor is synthesized, which is then O-methylated. Alternatively, oxidative methods can be employed. Anodic methoxylation of an N-formylpiperidine has been described as a method to introduce a methoxy group at the alpha-carbon to the nitrogen, which serves as a precursor to an N-formyliminium ion, highlighting an electrochemical approach to methoxylation in piperidine systems. nih.govnih.gov

Ketone Functionalization Strategies

The carbonyl group at the C-4 position and the adjacent methylene groups are key sites for molecular elaboration, allowing for the introduction of diverse substituents.

Alpha-Alkylation: The carbons alpha to the ketone (C-3 and C-5) can be deprotonated with a strong base to form an enolate, which can then react with alkyl halides to introduce alkyl groups. For instance, 1-benzylpiperidin-4-one can be alkylated at the 3-position with methyl iodide using sodium hydride as a base.

Aldol (B89426) and Claisen-Schmidt Condensations: The ketone can react with aldehydes or other ketones under basic or acidic conditions. Reactions of N-Boc-piperidin-4-one with aromatic aldehydes can afford products of intramolecular aldol cyclization. rsc.org

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the ketone into an alkene. For example, a Wittig reaction using methoxymethylenetriphenylphosphorane can be used to introduce a methoxymethylene group at the C-4 position, which can be a precursor to other functional groups. wikipedia.org

Michael Addition: The enolate of the piperidinone can act as a nucleophile in a Michael 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. lookchem.com

Specific Synthetic Approaches to 1-Methoxypiperidin-4-one

The synthesis of the specific target compound, this compound, requires a multi-step pathway involving the strategic use of protecting groups and carefully chosen reaction conditions.

Multi-Step Synthesis from Precursors

Synthesis from 1-phenylmethyl-3-methoxy-4,4-dimethoxypiperidine

A specific synthetic pathway to this compound from the precursor 1-phenylmethyl-3-methoxy-4,4-dimethoxypiperidine has not been detailed in widely available scientific literature. This transformation would logically require a sequence of reactions including the removal of the N-benzyl (phenylmethyl) protecting group, introduction of the N-methoxy group, and hydrolysis of the dimethoxy ketal at the C-4 position to reveal the ketone.

The following table outlines a hypothetical reaction sequence based on standard organic chemistry transformations, as a specific literature procedure could not be located.

| Step | Transformation | Reagents and Conditions | Intermediate Product |

| 1 | N-Debenzylation | H₂, Pd/C, in a suitable solvent like ethanol or methanol (B129727). Catalytic transfer hydrogenolysis is also an option. | 3-methoxy-4,4-dimethoxypiperidine |

| 2 | N-Hydroxylation followed by O-Methylation | Step 2a: Oxidation of the secondary amine to an N-hydroxy derivative (e.g., using m-CPBA or other oxidizing agents). Step 2b: Methylation of the hydroxylamine (B1172632) (e.g., with methyl iodide and a base). | 1,3-dimethoxy-4,4-dimethoxypiperidine |

| 3 | Ketal Hydrolysis | Mild acidic conditions (e.g., dilute HCl or acetic acid in water) to selectively cleave the ketal protecting group. | This compound |

Utilization of p-toluenesulfonic acid and acetone in synthetic protocols

The synthesis of piperidone structures, the core of this compound, often employs acid catalysis to facilitate key bond-forming reactions. p-Toluenesulfonic acid (p-TSA) is a frequently utilized catalyst in organic synthesis due to its non-toxic nature, ease of handling, cost-effectiveness, and stability. orientjchem.orgorientjchem.org It has proven effective in one-pot, multicomponent reactions for creating highly substituted piperidines. researchgate.net

While specific literature detailing the direct synthesis of this compound using p-TSA and acetone is not prevalent, analogous syntheses of N-substituted piperidin-4-ones provide a relevant framework. For instance, the synthesis of 1-methyl-4-piperidone has been achieved through a reaction involving diethyl 1,3-acetonedicarboxylate, formaldehyde, and methylamine, with p-toluenesulfonic acid used as a catalyst and benzene as the solvent. chemicalbook.com The subsequent hydrolysis and decarboxylation steps yield the final piperidone product. chemicalbook.com In these types of reactions, acetone or its dicarboxylate ester acts as a three-carbon building block. The general mechanism involves the formation of intermediates that undergo cyclization to form the piperidine ring. p-TSA facilitates these steps by protonating carbonyl groups and enabling condensation reactions. orientjchem.org

Modifications and Yield Optimization in this compound Synthesis

Optimizing the synthesis of piperidones is crucial for their application in pharmaceutical and chemical industries. Research into the synthesis of related N-substituted piperidin-4-ones highlights several strategies for improving reaction yields. These strategies often involve the careful selection of catalysts, reaction conditions, and purification methods.

For example, in the synthesis of a key intermediate for fentanyl analogues, the optimization of a Strecker-type condensation of 1-benzylpiperidin-4-one was a critical step. researchgate.net The study found that while various acids could catalyze the reaction, they often resulted in lower yields. researchgate.net The final step, a catalytic N-debenzylation, was also examined under various conditions and optimized to achieve near-quantitative yields. researchgate.net Such optimization studies, which meticulously adjust parameters like catalyst type, solvent, temperature, and reaction time, are essential for developing efficient synthetic routes. While specific data for this compound is limited, the principles of systematic modification of reaction parameters to identify optimal conditions are broadly applicable.

| Parameter | Modification | Effect on Yield | Reference Compound |

| Catalyst | Screening various acids (AcOH, TFA, HCl, TsOH) | Lower yields observed with many acids | Anilino-nitrile from 1-benzylpiperidin-4-one |

| Reaction Step | Optimization of N-debenzylation | Near quantitative yields achieved | Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate |

| Purification | Recrystallization from hot acetone | Yielded pure compound from crude material | 1-methyl-4-piperidone hydrochloride |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of N-substituted piperidones aims to reduce the environmental impact of these processes. nih.gov This involves a focus on safer solvents, maximizing atom economy, and improving energy efficiency. sigmaaldrich.com

Solvent Selection and Minimization

The choice of solvent is a critical aspect of green chemistry. unibo.it In the synthesis of piperidine derivatives, researchers have explored the use of more environmentally benign solvents like ethanol and water. chemrevlett.comnih.gov Ethanol, for instance, is often used as a solvent for Mannich condensation reactions to produce piperidin-4-ones. chemrevlett.comrdd.edu.iq The high solubility of piperidine and its derivatives in water and alcohols makes these solvents viable options for synthesis and purification. solubilityofthings.com

Furthermore, solvent-free reaction conditions represent a significant advancement in green synthesis. Microwave irradiation of reactants in the absence of a solvent has been successfully employed to afford 3-arylidene-4-piperidones, demonstrating a method that reduces solvent waste and often accelerates reaction times. rsc.org

| Solvent/Condition | Reaction Type | Advantage |

| Ethanol | Mannich Condensation | Benign solvent, effective medium for reaction and recrystallization. chemrevlett.comrdd.edu.iq |

| Water | Pyridine Hydrogenation | Reduces use of volatile organic compounds. nih.gov |

| Solvent-Free (Microwave) | Aldehyde-Piperidone Condensation | Eliminates solvent waste, potential for faster reaction. rsc.org |

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants to the final product. primescholars.comjocpr.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com

Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy. researchgate.net These reactions, where multiple starting materials react in a single step to form a product that contains the majority of the atoms from the reactants, are an efficient way to synthesize complex molecules like highly substituted piperidines. The use of p-TSA as a catalyst in MCRs for piperidine synthesis is an example of combining catalytic efficiency with high atom economy. researchgate.net Addition reactions, such as the hydrogenation of pyridines to form piperidines, are also inherently atom-economical as they involve the addition of atoms with no loss of material. scranton.edu By focusing on reaction types like MCRs and catalytic additions, the synthesis of this compound and its analogues can be designed to be more sustainable and efficient. nih.govnih.gov

Synthesis of Derivatives and Related Compounds

Derivatization at the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a common site for chemical modification to produce a diverse range of derivatives. While this compound already possesses a substituent on the nitrogen, further derivatization is conceptually possible, though less common than N-alkylation or N-acylation of secondary amine piperidones.

In the broader context of piperidone chemistry, a variety of N-substituted derivatives have been synthesized. rsc.orggoogle.com For example, a reductive amination reaction between N-boc-piperidin-4-one and an aniline derivative is a key step in synthesizing N-aryl piperidines. researchgate.net The Boc-protecting group can then be removed, and the resulting secondary amine can be modified through reactions like aza-Michael additions or alkylations to introduce various functional groups onto the nitrogen atom. researchgate.net The synthesis of N-alkoxy amines through methods like the transfer hydrogenation of oximes also provides a route to related structures. rsc.org Derivatization can also be used as a tool to improve the analytical detection of molecules containing a piperidine moiety. nih.gov

Modifications of the Methoxy Group

While specific literature detailing the modification of the methoxy group on the this compound scaffold is not extensively detailed, general principles of ether cleavage are applicable. Ethers are known for their chemical stability, but their cleavage can be accomplished under specific conditions, typically involving strong acids. wikipedia.org

The cleavage of the C-O bond in ethers like this compound can be proposed via acid-catalyzed nucleophilic substitution. wikipedia.org The reaction is initiated by the protonation of the ether oxygen, which converts the methoxy group into a good leaving group (methanol). Following this, a nucleophile attacks the carbon atom. Depending on the structure of the ether, this can proceed through either an SN1 or SN2 mechanism. wikipedia.orgmasterorganicchemistry.com For a primary ether, the SN2 pathway is generally dominant. masterorganicchemistry.com Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly employed for this transformation.

Another potent reagent for the demethylation of methoxy groups is boron tribromide (BBr₃), which can cleave ethers under milder conditions than some strong acids.

Plausible Reaction for Methoxy Group Cleavage:

| Starting Material | Reagents | Potential Product | Mechanism |

|---|---|---|---|

| This compound | Excess HBr or HI | 1-Hydroxypiperidin-4-one | Acid-catalyzed SN2 |

Transformations at the Ketone Functionality

The ketone at the C-4 position of the piperidine ring is a versatile functional group that serves as a key site for a wide array of chemical transformations. Piperidin-4-ones are widely recognized as valuable intermediates in the synthesis of more complex molecules. nih.gov

Common transformations include:

Reduction to Alcohol: The carbonyl group can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction converts the piperidin-4-one to the corresponding piperidin-4-ol derivative. A known example involves the reduction of 4-piperidone (B1582916) hydrochloride to 4-hydroxypiperidine using NaBH₄ in methanol. google.com

Formation of Imines and Oximes: The ketone can react with primary amines to form imines (Schiff bases). For instance, derivatives of piperidin-4-one have been converted to their corresponding piperidin-4-imine structures. researchgate.net Similarly, reaction with hydroxylamine (NH₂OH) yields the corresponding oxime.

Reductive Amination: This two-step process involves the initial formation of an imine or enamine, which is then reduced in situ to form a new amine at the C-4 position. This is a powerful method for introducing diverse substituents onto the piperidine ring.

Mannich Reaction: Piperidin-4-ones are themselves often synthesized via the Mannich reaction. chemrevlett.comresearchgate.net This involves the condensation of an aldehyde, a primary or secondary amine, and a ketone with two active alpha-hydrogens.

Summary of Ketone Transformations:

| Transformation | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol (Hydroxyl) |

| Imine Formation | Primary Amine (R-NH₂) | Imine |

| Oxime Formation | Hydroxylamine (NH₂OH·HCl) | Oxime |

Synthesis of 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-one and its derivatives

The synthesis of piperidine-benzimidazole conjugates is of significant interest. These hybrid molecules often involve linking the piperidine nitrogen to a benzimidazole moiety, either directly or through a methylene spacer.

One key synthetic approach involves the reaction of a piperidin-4-one derivative with a substituted o-phenylenediamine in the presence of an aldehyde or a reagent like sodium dithionite. A notable synthesis involves reacting a piperidin-4-one with 2-(chloromethyl)-1H-benzimidazole to yield the target 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-one structure. Further reactions at the ketone can produce derivatives, such as the corresponding imine. researchgate.net

Another strategy involves building the benzimidazole ring onto a pre-existing piperidine structure. For example, 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole has been synthesized via the reductive cyclization of an N-piperidine substituted nitroaniline with 2-furaldehyde using sodium dithionite. arkat-usa.org The resulting 1-(piperidin-4-yl) scaffold can then be further derivatized at the piperidine nitrogen. arkat-usa.org These varied approaches allow for the creation of a library of compounds with modifications on both the piperidine and benzimidazole rings. nih.gov

Examples of Synthesized Benzimidazole-Piperidine Derivatives:

| Compound Structure | Synthetic Note |

|---|---|

| 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-imine derivatives | Synthesized from piperidin-4-one precursors. researchgate.net |

| 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Synthesized via reductive cyclization, followed by derivatization. arkat-usa.org |

Synthesis of 1-Acetyl-4-methoxy-piperidine

The synthesis of 1-Acetyl-4-methoxy-piperidine involves the N-acetylation of the 4-methoxypiperidine (B1585072) nih.gov parent amine. This is a standard transformation that converts a secondary amine into an amide. The reaction is typically achieved by treating the amine with an acetylating agent in the presence of a base.

The most common acetylating agents for this purpose are acetyl chloride and acetic anhydride. The base is required to neutralize the acidic byproduct of the reaction (HCl or acetic acid). A typical procedure involves dissolving 4-methoxypiperidine in a suitable solvent and then adding the acetylating agent, often in the presence of a base like potassium carbonate or a tertiary amine like triethylamine. An analogous synthesis of 1-acetyl-4-(4-hydroxy phenyl) piperazine is achieved by reacting the starting piperazine with acetic anhydride in an alcohol-water solution with a base. google.com

Proposed Synthesis of 1-Acetyl-4-methoxy-piperidine:

| Reagent | Role | Example |

|---|---|---|

| 4-Methoxypiperidine | Starting Material / Nucleophile | - |

| Acetic Anhydride or Acetyl Chloride | Acetylating Agent / Electrophile | - |

| Potassium Carbonate or Triethylamine | Base | Neutralizes acidic byproduct |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-one |

| 1-Acetyl-4-methoxy-piperidine |

| 1-Hydroxypiperidin-4-one |

| 4-Piperidone |

| 4-Hydroxypiperidine |

| Piperidin-4-imine |

| Piperidin-4-ol |

| Piperidin-4-one Oxime |

| o-Phenylenediamine |

| 2-(Chloromethyl)-1H-benzimidazole |

| 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-imine |

| 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole |

| 2-Furaldehyde |

| 1-[1-(Benzo-1,4-dioxan-2-ylmethyl)-4-piperidinyl]benzimidazolone |

| 4-Methoxypiperidine |

| Acetyl chloride |

| Acetic anhydride |

| 1-Acetyl-4-(4-hydroxy phenyl) piperazine |

| Boron tribromide |

| Sodium borohydride |

| Hydroxylamine |

| Sodium dithionite |

| Potassium carbonate |

Chemical Reactivity and Transformation Studies of 1 Methoxypiperidin 4 One

Reactivity of the Ketone Moiety

The carbonyl group at the C-4 position of the piperidine (B6355638) ring is a key site for a variety of chemical transformations, behaving as a typical ketone. It readily undergoes reactions with nucleophiles and can be subjected to reduction.

The electrophilic carbon of the ketone in 1-Methoxypiperidin-4-one is susceptible to attack by various carbon-based nucleophiles. A notable example is its reaction with stabilized carbanions, such as those derived from phosphonates. In a Horner-Wadsworth-Emmons type reaction, the ketone serves as the electrophile for the phosphonate (B1237965) carbanion, leading to the formation of an alkene through a stable tetrahedral adduct intermediate. This reaction effectively converts the carbonyl group into a carbon-carbon double bond.

A specific instance involves the reaction of this compound with the anion of triethyl phosphonoacetate. organic-chemistry.org The nucleophilic addition of the phosphonate ylide to the ketone functionality initiates the olefination process, yielding an α,β-unsaturated ester. organic-chemistry.org

Condensation reactions provide a powerful method for C-C bond formation at the C-4 position. The Horner-Wadsworth-Emmons reaction is a prime example of a condensation reaction involving this compound. This reaction is typically carried out by treating the ketone with a phosphonate reagent, such as triethyl phosphonoacetate, in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.org The reaction proceeds smoothly at room temperature to generate the corresponding exocyclic α,β-unsaturated ester. organic-chemistry.org

A detailed example of this transformation is the synthesis of (1-methoxy-piperidin-4-ylidene)-acetic acid ethyl ester. organic-chemistry.org

Table 1: Horner-Wadsworth-Emmons Condensation of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |

|---|

The ketone moiety of this compound can be reduced to the corresponding secondary alcohol, 1-methoxypiperidin-4-ol. While specific literature detailing this direct reduction is sparse, the transformation is readily achievable using standard reducing agents for ketones, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), as demonstrated on similar piperidine systems. mdpi.com

Furthermore, the product of the aforementioned condensation reaction, (1-methoxy-piperidin-4-ylidene)-acetic acid ethyl ester, can undergo selective reduction of its carbon-carbon double bond. Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol (B129727) effectively reduces the exocyclic alkene to furnish (1-methoxy-piperidin-4-yl)-acetic acid ethyl ester in high yield. organic-chemistry.org This two-step sequence from the ketone represents a formal reductive alkylation of the C-4 position.

Table 2: Reduction of (1-Methoxy-piperidin-4-ylidene)-acetic acid ethyl ester

| Substrate | Reagent/Catalyst | Solvent | Product | Reference |

|---|

There is currently a lack of specific published research on the oxidation of the ketone in this compound, such as in Baeyer-Villiger type reactions.

Reactions Involving the Piperidine Nitrogen

The N-methoxypiperidine structure represents a cyclic N-alkoxyamine or hydroxylamine (B1172632) ether. This functionality possesses a characteristic N-O bond which is significantly weaker than C-C or C-N bonds and is prone to cleavage under various conditions. nih.gov This N-O bond reactivity is the central feature of the chemistry involving the piperidine nitrogen in this molecule.

Direct N-alkylation or N-acylation of the nitrogen atom in this compound is not feasible due to the presence of the methoxy (B1213986) group, as the nitrogen atom lacks a lone pair for nucleophilic attack. However, transformations can be achieved through a two-step process initiated by the cleavage of the N-O bond.

Reductive cleavage of the N-O bond in N-alkoxyamines is a known transformation that can be accomplished using various methods, including metal-free single-electron transfer processes. mdpi.com This cleavage would convert this compound into piperidin-4-one, a secondary amine. The resulting piperidin-4-one can then readily undergo standard N-alkylation or N-acylation reactions to introduce a wide variety of substituents onto the nitrogen atom.

The unique reactivity of the N-O bond in this compound makes it a potential precursor for the synthesis of fused N-heterocycles. Strategies for constructing N-heterocycles often utilize the N-O bond as a trigger for cyclization cascades. nih.gov Cleavage of the N-O bond can generate reactive intermediates, such as iminium ions or nitrogen-centered radicals, which can then participate in intramolecular cyclization reactions. nih.gov

For example, a hypothetical pathway could involve the reductive cleavage of the N-O bond and subsequent intramolecular condensation between the newly formed secondary amine and the ketone. This would require prior functionalization at a suitable position on the piperidine ring to enable cyclization. While specific examples starting from this compound are not documented, the principles of using N-O bond cleavage to initiate the formation of new heterocyclic rings are well-established in organic synthesis. nih.gov

Influence of the Methoxy Group on Reactivity

The reactivity of the this compound scaffold is significantly modulated by the methoxy group (-OCH₃) attached to the nitrogen atom. This influence stems from a combination of electronic effects and steric factors that affect the accessibility and reactivity of the ketone carbonyl group and the piperidine ring itself.

Electronic Effects

The methoxy group exerts dual electronic effects: an inductive effect and a resonance effect. These competing influences dictate the electron density distribution within the molecule, thereby affecting its reactivity.

Inductive Effect: Due to the high electronegativity of the oxygen atom, the methoxy group exhibits an electron-withdrawing inductive effect (σI). viu.ca This effect pulls electron density away from the nitrogen atom and, by extension, from the rest of the piperidine ring. This reduction in electron density can influence the basicity of the nitrogen and the electrophilicity of the carbonyl carbon.

The interplay of these effects is crucial. The inductive withdrawal can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Simultaneously, resonance donation can increase electron density at the nitrogen, although its non-aromatic nature limits the extent of delocalization compared to systems like anisole. libretexts.org Computational studies on similar piperidone derivatives have utilized Natural Bond Orbital (NBO) analysis to quantify such electronic interactions and charge distributions, which are key to understanding reactivity. nih.govacs.org

Table 1: Comparison of Electronic Effects of Common Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Character (in Aromatic Systems) |

|---|---|---|---|

| -OCH₃ (Methoxy) | Withdrawing | Donating | Donating libretexts.org |

| -NO₂ (Nitro) | Withdrawing | Withdrawing | Strongly Withdrawing viu.ca |

| -CH₃ (Methyl) | Donating | Donating (Hyperconjugation) | Donating viu.ca |

| -CF₃ (Trifluoromethyl) | Strongly Withdrawing | Withdrawing | Strongly Withdrawing viu.ca |

Steric Hindrance

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. In this compound, the methoxy group on the nitrogen can sterically shield the axial faces of the piperidine ring. This can influence the trajectory of an approaching nucleophile targeting the carbonyl carbon.

Research on related piperidine systems highlights the significance of steric effects. For instance, the synthesis of oligonucleotides using bulky protecting groups on piperidine scaffolds, such as the 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) group, demonstrates that steric bulk can significantly slow down reaction rates. oup.com While the methoxy group is smaller than the Fpmp group, it can still create steric challenges for bulky reagents or during the formation of sterically demanding transition states. nih.gov For example, reactions at the C-3 and C-5 positions adjacent to the nitrogen may be influenced by the orientation of the methoxy group. This steric presence can be a critical factor in controlling the stereoselectivity of reactions involving the piperidone ring. ucl.ac.uk

Transformations for Medicinal Chemistry Scaffolds

The this compound structure is a valuable building block in medicinal chemistry due to its versatile reactivity, which allows for extensive functionalization to create diverse molecular scaffolds. frontiersin.orgnih.gov

Formation of Imines and Schiff Bases from Piperidin-4-one

A fundamental transformation of the piperidin-4-one core is its reaction with primary amines to form imines, also known as Schiff bases. dergipark.org.trwikipedia.org This reaction involves the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of the ketone, forming an unstable carbinolamine intermediate. scispace.comresearchgate.net This intermediate then undergoes acid- or base-catalyzed dehydration to yield the final C=N double-bonded imine product. scispace.comlibretexts.org

The reaction is reversible, and conditions must be controlled to favor product formation, often by removing the water that is formed. scispace.comlibretexts.org The pH is a critical parameter; the reaction is typically fastest around a pH of 5, as sufficient acid is needed to protonate the hydroxyl group of the carbinolamine for elimination, while ensuring the primary amine remains sufficiently nucleophilic. libretexts.org This transformation is a key step for introducing a wide variety of substituents, as the resulting imine can be further modified or used as a ligand. dergipark.org.trwikipedia.org

Table 2: General Conditions for Schiff Base Formation

| Reactants | Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Ketone + Primary Amine | Acid (e.g., HCl, Acetic Acid) or Base | Methanol, Ethanol | Reflux, removal of water (e.g., Dean-Stark) | scispace.com |

| Carbonyl Compound + Amine | Montmorillonite K-10 Clay | Solvent-free | Microwave irradiation | scispace.com |

Functionalization for Biologically Active Molecules

The piperidine ring is a privileged scaffold in drug discovery, and this compound serves as an intermediate for creating novel, biologically active compounds. frontiersin.orgchemrxiv.org The ketone functionality allows for a range of modifications, including reductive amination to introduce new amine substituents or Grignard reactions to add carbon-based groups.

Derivatives of 1-methoxypiperidine (B8330441) are integral to molecules investigated for various therapeutic targets. For instance, the 4-methoxypiperidine (B1585072) moiety has been incorporated into compounds designed as dopamine (B1211576) receptor antagonists and tauopathy PET radiotracers. chemrxiv.orgnih.gov It is also found in complex structures being studied for their potential kinase inhibitory activity. vulcanchem.com The synthesis of these molecules often involves coupling the 4-methoxypiperidine unit to other heterocyclic systems, such as pyrimidines or quinazolinones, to generate compounds with specific pharmacological profiles. nih.govvulcanchem.com

Table 3: Examples of Biologically Active Molecules Derived from Piperidine Scaffolds

| Derived Scaffold/Compound | Biological Target/Application | Reference |

|---|---|---|

| 5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine | Intermediate for Tauopathy PET Radiotracers | nih.gov |

| 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives | Dopamine 4 Receptor (D4R) Antagonists | chemrxiv.org |

| 3-(3-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one | Potential Kinase Inhibitors | vulcanchem.com |

| 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one | Medicinal Chemistry Research | evitachem.com |

Electrophilic Acceptor Properties in Michael Addition Reactions

While this compound itself is not a Michael acceptor, it can be readily converted into one. The Michael addition is a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com To render the piperidin-4-one scaffold susceptible to this reaction, it must first be transformed into an α,β-unsaturated ketone.

This is typically achieved through an aldol (B89426) condensation reaction between the piperidin-4-one (at the C-3 and C-5 positions) and an aldehyde, which generates a 3,5-bis(arylidene)-4-piperidone derivative. nih.gov These resulting compounds possess two α,β-unsaturated systems, making the β-carbons highly electrophilic and prime targets for nucleophilic attack by Michael donors (e.g., enolates, amines, thiolates). nih.govmasterorganicchemistry.com This strategy is a powerful tool for carbon-carbon bond formation, enabling the synthesis of complex molecular architectures from the relatively simple piperidin-4-one starting material. wikipedia.orgresearchgate.net The electrophilicity of the Michael acceptor is a key determinant of the reaction's success. acs.org

Spectroscopic and Structural Characterization of 1 Methoxypiperidin 4 One

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structure and spectroscopic properties of 1-Methoxypiperidin-4-one are determined using a combination of advanced analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, Mass Spectrometry (MS) confirms the molecular weight and offers insight into its fragmentation, and Infrared (IR) spectroscopy identifies the key functional groups present in the molecule.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the different types of protons. The methoxy (B1213986) group (-OCH₃) protons would typically appear as a sharp singlet. The protons on the piperidine (B6355638) ring would show more complex patterns. The protons on the carbons adjacent to the nitrogen (C2 and C6) and those adjacent to the carbonyl group (C3 and C5) would appear as multiplets. Their exact chemical shifts and coupling constants would depend on their spatial relationships and the conformation of the six-membered ring.

Anticipated ¹H NMR Data for this compound (Note: These are estimated ranges and patterns as experimental data is not available.)

| Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Methoxy (N-OCH₃) | 3.5 - 4.0 | Singlet (s) | N/A |

| Ring Protons (H2, H6) | 3.0 - 3.5 | Multiplet (m) | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a characteristic signal for the carbonyl carbon (C=O) would be observed at the downfield end of the spectrum (typically 200-210 ppm). The methoxy carbon would have a distinct resonance, and the carbons of the piperidine ring would appear in the aliphatic region of the spectrum. The chemical shifts of the ring carbons would be influenced by the neighboring nitrogen, oxygen, and carbonyl group.

Anticipated ¹³C NMR Data for this compound (Note: These are estimated chemical shift ranges as experimental data is not available.)

| Carbon Atom | Estimated Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C4) | 205 - 215 |

| Methoxy (N-OCH₃) | 50 - 60 |

| Ring Carbons (C2, C6) | 55 - 65 |

¹⁹F NMR is a specialized technique used for the characterization of organofluorine compounds. If fluorinated derivatives of this compound were synthesized, ¹⁹F NMR would be essential for their structural elucidation. This technique is highly sensitive and provides information on the chemical environment of each fluorine atom, including its coupling to neighboring protons and carbons. The synthesis of fluorinated piperidines is an area of interest in medicinal chemistry, often achieved through methods like dearomatization-hydrogenation of fluoropyridine precursors.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound (C₆H₁₁NO₂), the molecular weight is approximately 129.16 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 129.

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions provides valuable structural information. Common fragmentation pathways for cyclic ketones and amines would be anticipated. The fragmentation pattern of the related compound, N-methyl-4-piperidone, has been noted to resemble that of N-methylpiperidine, with initial cleavage occurring at the 2,3-bond. A similar, yet distinct, pattern would be expected for the 1-methoxy analog.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of a ketone, typically appearing in the range of 1700-1725 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the aliphatic ring and methoxy group protons, as well as C-N and C-O stretching vibrations.

Anticipated IR Absorption Bands for this compound (Note: These are estimated frequency ranges as experimental data is not available.)

| Functional Group | Vibration Type | Estimated Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Strong |

| C=O (Ketone) | Stretch | 1700 - 1725 | Strong |

| C-N | Stretch | 1000 - 1250 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis provides insights into the molecule's conformation, bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related piperidone structures provides a basis for expected findings.

The six-membered piperidine ring is not planar and typically adopts a low-energy conformation to minimize steric and torsional strain. For piperidin-4-one derivatives, the most common conformation is the chair form . In this arrangement, the substituents on the ring atoms can be oriented in either axial or equatorial positions. The presence of the carbonyl group at the 4-position and the methoxy group at the 1-position would influence the specific geometry and could potentially lead to other, less common conformations such as a twist-boat or half-chair, though the chair conformation is generally the most stable.

Data Table: Expected Piperidine Ring Conformations

| Conformation | Description | Expected Stability for this compound |

|---|---|---|

| Chair | A puckered shape resembling a chair, minimizing angle and torsional strain. | Most probable and stable conformation. |

| Boat | A less stable, more flexible conformation with higher energy due to eclipsing interactions. | Unlikely to be the ground-state conformation. |

| Twist-Boat | A conformation of intermediate energy between the chair and boat forms. | Possible, but less likely than the chair form. |

| Half-Chair | Often an intermediate in ring-flipping processes. | Can be adopted in certain substituted piperidine rings. |

The solid-state packing of this compound would be governed by a variety of non-covalent interactions. Intramolecular interactions, or those within a single molecule, would dictate its preferred conformation. Intermolecular forces, which are interactions between adjacent molecules, determine the crystal lattice structure. These can include:

Van der Waals forces: Weak, non-specific attractions between all atoms.

Dipole-dipole interactions: Arising from the polar C=O and N-O bonds, these forces would contribute significantly to the crystal packing.

Hydrogen bonds are strong, directional intermolecular forces. For a hydrogen bond to form, there must be a hydrogen bond donor (typically a hydrogen atom attached to an electronegative atom like oxygen or nitrogen) and a hydrogen bond acceptor (an electronegative atom with a lone pair of electrons).

In the case of pure this compound, the molecule itself lacks a traditional hydrogen bond donor (like an N-H or O-H group). Therefore, it cannot form classical hydrogen bonds with itself. However, the oxygen atoms of the carbonyl (C=O) and methoxy (N-O-CH₃) groups can act as hydrogen bond acceptors . In the presence of co-crystallizing solvents (like water) or in its hydrochloride salt form, this compound would be expected to participate in hydrogen bonding networks. For instance, in a hydrated crystal, water molecules could bridge between the oxygen atoms of neighboring molecules. In the hydrochloride salt, the protonated nitrogen would act as a hydrogen bond donor.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a chemical compound and for separating it from impurities or other components of a mixture. The choice of method depends on the polarity, volatility, and stability of the compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile organic compounds like this compound. A validated HPLC method would provide quantitative information on the purity of a sample.

For a related compound, 1-Methyl-4-piperidone, a reverse-phase (RP) HPLC method has been described. A similar approach would likely be effective for this compound. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The components of the sample are separated based on their relative hydrophobicity.

Data Table: Typical RP-HPLC Parameters for Piperidone Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (octadecylsilyl silica (B1680970) gel) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., water with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Detection | UV detection (if the molecule has a chromophore) or a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) if it lacks a UV chromophore. |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Column Temperature | Often controlled (e.g., 25-40 °C) for reproducibility. |

The results of an HPLC analysis are typically presented as a chromatogram, where the area of the peak corresponding to this compound, relative to the total area of all peaks, is used to determine its purity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for qualitative analysis, such as monitoring the progress of a reaction, identifying compounds, and determining the purity of a substance.

For this compound, a TLC analysis would involve spotting a solution of the compound onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then placed in a sealed chamber with a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the compound travels up the plate at a rate that depends on its affinity for the stationary phase versus the mobile phase. This separation results in a specific retention factor (Rf) value.

Data Table: General TLC Procedure

| Step | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plates are commonly used. |

| Mobile Phase | A solvent system of appropriate polarity, often a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol (B129727) or dichloromethane). The exact ratio is determined experimentally to achieve good separation. |

| Visualization | If the compound is not colored, it can be visualized under UV light (if it is UV-active) or by staining with a chemical reagent (e.g., potassium permanganate (B83412) or p-anisaldehyde stain) that reacts with the compound to produce a colored spot. |

The presence of multiple spots in a TLC analysis of a sample would indicate the presence of impurities.

Computational Chemistry and Theoretical Studies of 1 Methoxypiperidin 4 One

Molecular Modeling and Simulations

Molecular modeling and simulations are used to explore the dynamic nature of molecules, from the preferred shapes they adopt to their behavior over time.

The three-dimensional structure of 1-Methoxypiperidin-4-one is not static; the six-membered piperidinone ring can adopt several conformations. The most stable conformations are typically chair forms, though boat and twist-boat forms also exist as transition states or higher-energy minima. The presence of a methoxy (B1213986) group on the nitrogen atom introduces specific stereoelectronic effects that significantly influence the ring's conformational preferences.

The key factor governing the conformation of the N-methoxy group is the anomeric effect. wikipedia.orgscripps.edu This stereoelectronic effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to favor an axial orientation, which is often sterically more hindered than the equatorial position. wikipedia.orgdypvp.edu.in In this compound, the anomeric effect involves a stabilizing interaction between a lone pair of electrons on the ring nitrogen atom and the antibonding (σ*) orbital of the exocyclic N-O bond. For this overlap to be maximized, the methoxy group must be in a gauche or axial position relative to the nitrogen lone pair.

Consequently, the chair conformation with an axial methoxy group is expected to be significantly stabilized. This contrasts with simple N-alkyl piperidones, where a bulky alkyl group would strongly prefer the equatorial position to minimize steric hindrance. The carbonyl group at the C4 position flattens the chair conformation slightly but does not eliminate the fundamental chair-chair interconversion.

The principal conformations include two chair forms (one with the methoxy group axial, one with it equatorial) and various boat/twist-boat forms. The relative energies determine the equilibrium population of each conformer.

Table 1: Predicted Relative Energies of this compound Conformers Note: These are estimated values based on theoretical principles of stereoelectronic effects and steric hindrance in related N-substituted piperidinones. Actual values would require specific quantum chemical calculations.

| Conformer | Methoxy Group Orientation | Key Interactions | Predicted Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair 1 | Axial | Anomeric stabilization, minor 1,3-diaxial strain | 0.0 (Reference) |

| Chair 2 | Equatorial | Sterically favored, less anomeric stabilization | 0.5 - 1.5 |

| Twist-Boat | - | High torsional and flagpole strain | > 5.0 |

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system, MD simulations can map out the conformational landscape and thermodynamic properties of a molecule like this compound.

An MD simulation would typically involve placing the molecule in a simulated solvent box (e.g., water) and running the simulation for a duration ranging from nanoseconds to microseconds. ed.ac.uk The resulting trajectory provides detailed information on the transitions between different conformational states, such as the ring inversion from one chair form to another.

From the simulation, a free energy landscape can be constructed by plotting the potential energy as a function of key geometric parameters (e.g., dihedral angles). This landscape visually represents the stable conformational states as low-energy basins and the transition pathways between them. For this compound, the MD simulation would be expected to show two primary energy minima corresponding to the axial-methoxy and equatorial-methoxy chair conformations, validating the predictions from static conformational analysis. The simulation would also quantify the energy barriers for their interconversion. osti.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of the system. | AMBER, CHARMM, OPLS |

| Solvent Model | Explicit representation of solvent molecules. | TIP3P or SPC/E water |

| System Size | Dimensions of the simulation box. | ~30 Å x 30 Å x 30 Å |

| Simulation Time | Total duration of the simulation. | 100 ns - 1 µs |

| Time Step | Integration time step for the equations of motion. | 2 fs |

| Ensemble | Thermodynamic conditions (constant temperature, pressure). | NPT (Isothermal-isobaric) |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. chemrxiv.orgrsc.org These methods are used to predict the electronic structure, reactivity, and spectroscopic properties of this compound.

DFT calculations can determine the distribution of electrons within the molecule and the energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.net

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2 : Measures resistance to change in electron distribution.

Chemical Softness (S) = 1 / η : The reciprocal of hardness.

Electronegativity (χ) = (I + A) / 2 : The power of an atom to attract electrons.

Electrophilicity Index (ω) = χ² / (2η) : Measures the propensity to accept electrons. nih.gov

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP map illustrates the charge distribution on the molecule's surface, with red regions indicating electron-rich areas (nucleophilic sites) and blue regions indicating electron-poor areas (electrophilic sites). For this compound, the MEP would show a negative potential (red) around the carbonyl oxygen, identifying it as a primary site for electrophilic attack or hydrogen bond acceptance.

Quantum chemical methods are widely used to predict spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound. scilit.com Calculations can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the magnetic shielding tensors for each nucleus. researchgate.net These values are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane). Such calculations can help assign specific peaks in an experimental spectrum to the corresponding atoms in the molecule and can aid in distinguishing between different conformers or isomers. github.ionih.gov

Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and intensities of the molecule can be predicted, generating a theoretical IR spectrum. The calculated frequency for the C=O stretch, for example, would be a key feature for identifying the piperidinone structure.

Table 4: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are hypothetical values based on typical shifts for N-substituted piperidinones and would require specific DFT/GIAO calculations for confirmation.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2/C6 (axial H) | ~2.8 - 3.2 | ~50 - 55 |

| C2/C6 (equatorial H) | ~3.0 - 3.4 | ~50 - 55 |

| C3/C5 (axial H) | ~2.4 - 2.7 | ~40 - 45 |

| C3/C5 (equatorial H) | ~2.6 - 2.9 | ~40 - 45 |

| C4 | - | ~205 - 210 |

Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netbenthamdirect.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.nettandfonline.com The piperidin-4-one scaffold is a common pharmacophore found in many biologically active compounds, making docking studies relevant for exploring the potential therapeutic applications of this compound. nih.gov

A docking simulation places this compound into the binding site of a target protein and evaluates thousands of possible binding poses using a scoring function. The scoring function estimates the binding affinity (e.g., in kcal/mol), with lower scores indicating more favorable interactions. nih.gov

The functional groups of this compound dictate the types of interactions it can form with a protein.

Carbonyl Group (C=O): The oxygen atom is a strong hydrogen bond acceptor, capable of interacting with donor residues in the protein active site, such as the side chains of serine, threonine, or lysine.

Piperidine (B6355638) Ring Nitrogen: While the nitrogen itself is substituted, the electronegative oxygen of the methoxy group can influence the local electronic environment.

Piperidine Ring (CH₂ groups): The aliphatic portions of the ring can form hydrophobic and van der Waals interactions with nonpolar amino acid residues like leucine, valine, and isoleucine. ajol.info

Methoxy Group (-OCH₃): The oxygen atom can act as a weak hydrogen bond acceptor.

Docking studies on related piperidinone derivatives have shown that this scaffold can bind to a wide range of protein targets, including kinases, proteases, and G-protein coupled receptors. tandfonline.com The specific interactions and binding affinity would depend on the topology and chemical nature of the protein's binding pocket.

Table 5: Potential Ligand-Protein Interactions for this compound

| Functional Group | Type of Interaction | Potential Protein Residue Partners |

|---|---|---|

| Carbonyl Oxygen | Hydrogen Bond (Acceptor) | Ser, Thr, Tyr, Lys, Arg, His |

| Piperidine Ring | Hydrophobic / van der Waals | Ala, Val, Leu, Ile, Phe, Trp |

| Methoxy Oxygen | Hydrogen Bond (Acceptor) | Polar residues (e.g., Gln, Asn) |

Investigation of Binding to Biological Targets (e.g., Enzymes, Receptors)

The initial step in assessing the therapeutic potential of this compound involves computational investigations into its binding affinity with various biological targets, such as enzymes and receptors. acs.org Molecular docking is a primary technique used for this purpose, simulating the preferred orientation of the compound when bound to a specific protein target to form a stable complex. nih.gov

While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the methodology would involve screening the compound against a library of known protein structures. The goal is to identify potential targets by predicting the binding energy and interaction modes. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between this compound and the amino acid residues of a target's active site, would be analyzed to gauge the strength and specificity of the binding. nih.govbenthamdirect.com Such studies are crucial for hypothesizing the compound's mechanism of action and identifying potential therapeutic applications.

Cryptic Binding Site Identification

Beyond well-defined active sites, many proteins possess "cryptic" binding sites that are not apparent in the unbound (apo) state but become accessible upon ligand binding or through the protein's natural conformational dynamics. nih.goved.ac.uk Identifying these sites is a growing area of interest in drug discovery, as they can offer novel opportunities for therapeutic intervention. oup.com

Computational methods, particularly molecular dynamics (MD) simulations, are instrumental in detecting these hidden pockets. nih.goved.ac.uknih.gov Techniques like mixed-solvent MD or enhanced sampling can reveal transient pockets on a protein's surface that this compound could potentially bind to. nih.govresearchgate.net Although no specific studies identifying cryptic binding sites for this particular compound have been published, the application of these advanced computational tools would be a logical next step in exploring its full interaction profile and uncovering non-obvious therapeutic targets. oup.com

In Silico ADME Prediction and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. nih.govnih.gov In silico ADME prediction has become an essential part of the early drug discovery process, allowing for the rapid screening of compounds to filter out those with unfavorable pharmacokinetic profiles, thus saving significant time and resources. nih.govnih.govsrce.hrslideshare.netspringernature.com

Lipinski's Rule of Five Compliance

A fundamental checkpoint in drug-likeness assessment is Lipinski's Rule of Five. wikipedia.orglindushealth.comazolifesciences.com This rule of thumb predicts the potential for oral bioavailability based on key physicochemical properties. taylorandfrancis.comdrugbank.com An orally active drug generally should not violate more than one of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass less than 500 daltons.

An octanol-water partition coefficient (log P) not greater than 5. wikipedia.orgtaylorandfrancis.com

For this compound, these properties are calculated based on its chemical structure.

Table 1: Lipinski's Rule of Five Analysis for this compound

| Property | Value | Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 129.16 g/mol | < 500 Da | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Predicted Log P | -0.4 to -0.8 | ≤ 5 | Yes |

Based on this analysis, this compound shows full compliance with Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for oral bioavailability.

Prediction of Pharmacokinetic Parameters

Beyond Lipinski's rule, computational models can predict a range of specific pharmacokinetic parameters. nih.govacs.orgnih.govmdpi.com These models use a compound's structure to estimate its behavior in the body, including:

Absorption: Parameters like human intestinal absorption and Caco-2 cell permeability are predicted to gauge how well the compound is absorbed from the gut.

Distribution: Predictions for plasma protein binding and blood-brain barrier penetration help to understand where the compound will travel in the body.

Metabolism: The likelihood of the compound being a substrate for various metabolic enzymes is assessed.

Excretion: The route and rate of elimination from the body are estimated. slideshare.net

While detailed in vivo data is required for definitive characterization, in silico tools provide valuable early-stage estimations to guide compound selection and optimization. nih.govuq.edu.au The favorable Lipinski profile of this compound suggests it would likely have a promising pharmacokinetic profile, though this requires confirmation through specific predictive modeling and eventual experimental validation.

Interference with P-glycoprotein and Cytochrome P450 Systems

The interaction of a drug candidate with efflux pumps like P-glycoprotein (P-gp) and metabolic enzyme systems like Cytochrome P450 (CYP) is a critical factor in its pharmacokinetic profile and potential for drug-drug interactions. csmres.co.ukplos.org

P-glycoprotein (P-gp): This transporter protein can efflux drugs out of cells, reducing their absorption and penetration into tissues like the brain. csmres.co.ukplos.org Computational models, including QSAR and machine learning approaches, are used to predict whether a compound is a substrate or inhibitor of P-gp. nih.govbohrium.comoup.com A compound that is a P-gp substrate may have reduced bioavailability and efficacy.

Cytochrome P450 (CYP) System: The CYP enzymes are a major family of enzymes responsible for metabolizing a vast number of drugs. nih.gov Inhibition or induction of these enzymes can lead to significant drug-drug interactions. researchgate.net In silico tools can predict whether a compound is likely to be a substrate or inhibitor of specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). acs.orgsciforum.netacs.org Early identification of potential CYP interactions for a compound like this compound is crucial for assessing its safety profile. nih.govresearchgate.net Specific predictive studies would be necessary to determine the interaction potential of this compound with these critical systems.

Applications of 1 Methoxypiperidin 4 One in Advanced Chemical Synthesis

Role as a Synthetic Intermediate for Complex Molecules

The 4-piperidone (B1582916) nucleus, the core of 1-methoxypiperidin-4-one, is widely recognized as a versatile intermediate in the synthesis of a diverse range of chemical and pharmaceutical compounds. Its strategic placement of a ketone functionality allows for a variety of chemical transformations, making it an ideal starting point for building intricate molecular frameworks.

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, forming the backbone of many therapeutic agents. The 4-piperidone scaffold is a key precursor in the synthesis of numerous nitrogen-containing heterocyclic systems. The reactivity of the ketone at the 4-position allows for condensation reactions, such as the Mannich reaction, to introduce aryl substituents at the C-2 and C-6 positions of the piperidinone ring. These resulting structures serve as potent antioxidant and antimicrobial agents. Furthermore, the 4-piperidone core can be utilized in multi-component reactions to construct more complex heterocyclic systems, such as spiro compounds. For instance, the reaction of 4-piperidone derivatives with isatins and malononitrile (B47326) can yield spiro[oxindole-3,4'-pyrano[3,2-c]pyridine] derivatives, which are of interest for their potential biological activities. The ability to readily modify both the nitrogen atom and the carbon framework of the piperidone ring makes it an invaluable tool for generating libraries of diverse heterocyclic compounds for drug discovery.

Precursor for Advanced Pharmaceutical Intermediates

The 4-piperidone skeleton is a critical intermediate in the production of several advanced pharmaceutical compounds. Notably, it is a well-documented precursor in the synthesis of potent analgesics, including fentanyl and its analogues. federalregister.govincb.org Different synthetic routes to fentanyl, such as the Janssen, Siegfried, and Gupta methods, all utilize 4-piperidone or its derivatives at an early stage. federalregister.gov For example, 4-piperidone can be converted to key intermediates like N-phenethyl-4-piperidone (NPP) and 4-anilinopiperidine (4-AP), which are direct precursors to the final fentanyl molecule. federalregister.govincb.orgeuropa.eu The significance of 4-piperidone in this context is highlighted by its designation as a List I chemical by the U.S. Drug Enforcement Administration due to its importance in the illicit manufacture of fentanyl. federalregister.gov Beyond analgesics, the 4-piperidone pharmacophore is present in a wide range of drugs with various pharmacological activities, including anticancer and anti-HIV agents, underscoring its broad utility as a precursor to advanced pharmaceutical intermediates.

Protecting Group Chemistry in Oligoribonucleotide Synthesis

In the chemical synthesis of RNA, the protection of the 2'-hydroxyl group of the ribonucleoside building blocks is of paramount importance. The choice of protecting group is critical for a successful synthesis, as it must be stable throughout the various steps of oligonucleotide chain assembly and then be cleanly removed at the end without damaging the delicate RNA molecule. The this compound core is central to the structure of the 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) protecting group, which has proven to be a valuable tool in this field.

Stability and Orthogonality in Oligoribonucleotide Synthesis

A crucial aspect of any protecting group strategy is orthogonality, which means that different protecting groups can be removed under distinct conditions without affecting each other. The Fpmp group exhibits excellent orthogonality in the context of oligoribonucleotide synthesis. It is stable to the basic conditions used to remove the protecting groups on the exocyclic amino groups of the nucleobases and the phosphate (B84403) backbone. umich.edu

The removal of the Fpmp group is typically achieved using aqueous acid at a pH of around 3. nih.govresearchgate.netoup.com It has been demonstrated that Fpmp groups can be almost completely removed from oligoribonucleotides within approximately 24 hours at pH 3 and 25°C. oup.comnih.govresearchgate.net However, studies have also shown that the rate of acid-catalyzed hydrolysis of the internucleotide linkages in RNA is sequence-dependent. nih.govresearchgate.netoup.com For particularly acid-sensitive sequences, such as oligouridylic acids, the final deprotection step must be carried out at a pH above 3 to prevent cleavage and migration of the phosphodiester backbone. nih.govresearchgate.netoup.comnih.gov This careful control of deprotection conditions ensures the integrity of the synthesized RNA molecule.

Comparison with Other Acetal (B89532) Protecting Groups (e.g., Mthp, Ctmp)

The Fpmp group belongs to a class of acetal protecting groups developed for oligoribonucleotide synthesis. Its properties are often compared with those of other related groups, such as the 4-methoxytetrahydropyran-4-yl (Mthp) and the 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Ctmp) groups. oup.com

The Fpmp group is more stable to acidic hydrolysis than the earlier generation Mthp group, which makes it more suitable for solid-phase synthesis where repeated acid treatments are required for detritylation. umich.edu The Ctmp group is another related 1-arylpiperidin-4-yl acetal. While both Fpmp and Ctmp offer good stability during synthesis, the rate of their acid-catalyzed removal can be fine-tuned by modifications to the aryl ring. For instance, the Ctmp group has been found to undergo acid-catalyzed hydrolysis more rapidly than the Fpmp group. This allows for a choice of protecting group based on the specific requirements of the synthesis, particularly the acid sensitivity of the target RNA sequence.

Table 1: Comparison of Acetal Protecting Groups in Oligoribonucleotide Synthesis

Acid-Catalyzed Migration and Cleavage of Internucleotide Linkages

Following a comprehensive review of available scientific literature, no specific research findings or data were identified regarding the application of this compound in the acid-catalyzed migration and cleavage of internucleotide linkages.

Solid-Phase Synthesis Applications

A thorough search of scientific databases and literature revealed no specific applications or detailed research findings concerning the use of this compound in solid-phase synthesis.

Catalytic Applications

No information was found in the reviewed scientific literature detailing the catalytic applications of this compound.

Biological and Pharmacological Research Applications

Antimicrobial and Antitubercular Activity

The emergence of drug-resistant microbial strains has necessitated the search for novel antimicrobial agents. The piperidine (B6355638) scaffold has proven to be a promising starting point for the development of new therapeutics targeting bacteria, including the resilient Mycobacterium tuberculosis.

Exploration of Piperidine Derivatives as Antitubercular Agents

The piperidine nucleus is a key structural component in a variety of compounds investigated for their antitubercular properties. Researchers have synthesized and evaluated numerous piperidine derivatives, demonstrating the versatility of this scaffold in generating molecules with potent activity against Mycobacterium tuberculosis. For instance, isoniazid-derived hydrazones incorporating piperidine rings have been developed as novel antitubercular agents. google.comajchem-a.com These hybrid molecules aim to overcome resistance to isoniazid, a first-line tuberculosis drug. google.comajchem-a.com Furthermore, the synthesis of dipiperidine compounds has been explored as a new class of antitubercular agents, showing promise in in-vitro screenings. Additionally, piperidine-fused 5-thioxo-1H-1,2,4-triazoles have been synthesized and identified as potential antitubercular agents. mdpi.com

Inhibition of Mycobacterium tuberculosis H37Rv

A significant portion of antitubercular research focuses on the H37Rv strain of Mycobacterium tuberculosis, a well-characterized and virulent laboratory strain. Several studies have demonstrated the efficacy of piperidin-4-one derivatives against this specific strain. For example, certain 2,6-diarylpiperidin-4-one and Δ³-tetrahydropyridin-4-ol based benzimidazole and O-arylsulfonyl derivatives have exhibited notable antitubercular activity against M. tuberculosis H37Rv. google.com In some cases, the potency of these synthesized compounds was found to be comparable or even superior to the standard drug Rifampicin. google.com Similarly, novel 1,8-naphthyridine analogues containing piperidine have shown significant activity against this strain. In one study, all synthesized compounds demonstrated noteworthy inhibition, with some analogues being particularly potent.

The table below summarizes the antitubercular activity of selected piperidine derivatives against M. tuberculosis H37Rv.

| Compound Class | Specific Derivative(s) | Activity against M. tuberculosis H37Rv | Reference |

| Piperidin-4-one/Tetrahydropyridin-4-ol Derivatives | Compounds 23, 24, and 27 | Onefold improved potency compared to Rifampicin | google.com |

| Isoniazid-Derived Hydrazones with Piperidine Rings | IP7-IP13 | MIC values ≤ 0.78 μM | google.com |

| Piperidine-fused 5-thioxo-1H-1,2,4-triazoles | Not specified | Identified as potential antitubercular agents | mdpi.com |

Development of Novel Piperidin-4-imine Derivatives

Further functionalization of the piperidin-4-one core has led to the development of piperidin-4-imine derivatives as another avenue for antitubercular drug discovery. The rationale behind this approach is that substitutions at the fourth position of the piperidine ring, as well as the formation of Schiff bases (imines), may enhance antitubercular activity. researchgate.net Semicarbazones and thiosemicarbazones, which are types of imine derivatives, have been reported to possess promising antitubercular properties. researchgate.net In one study, novel 1-(1H-benzimidazol-2-ylmethyl) piperidin-4-imine derivatives were designed, synthesized, and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv, with some compounds showing positive results. researchgate.net

Inhibition of Bacterial DNA Gyrase and Topoisomerase

The bacterial enzymes DNA gyrase and topoisomerase IV are essential for DNA replication and are validated targets for antibacterial drugs. google.comnii.ac.jp Research has indicated that piperidine derivatives can be designed to inhibit these crucial enzymes. A novel class of mycobacterial DNA gyrase inhibitors, piperidine-4-carboxamides, have been identified that exhibit bactericidal activity against Mycobacterium abscessus. google.com These compounds were shown to inhibit the wild-type DNA gyrase enzyme. google.com While distinct from the fluoroquinolone class of antibiotics that also target DNA gyrase, this finding highlights the potential of the piperidine scaffold to generate inhibitors of this essential bacterial enzyme. google.comnii.ac.jp

Potential in Neurological Disorders